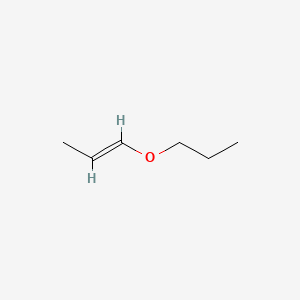

Ether,1-propenyl propyl

CAS No.: 21087-24-1

Cat. No.: VC16952024

Molecular Formula: C6H12O

Molecular Weight: 100.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21087-24-1 |

|---|---|

| Molecular Formula | C6H12O |

| Molecular Weight | 100.16 g/mol |

| IUPAC Name | 1-[(E)-prop-1-enoxy]propane |

| Standard InChI | InChI=1S/C6H12O/c1-3-5-7-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+ |

| Standard InChI Key | NTXOAYYHJHJLCN-HWKANZROSA-N |

| Isomeric SMILES | CCCO/C=C/C |

| Canonical SMILES | CCCOC=CC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

(1Z)-1-Propenyl propyl ether is systematically named as (Z)-1-propoxyprop-1-ene, reflecting its IUPAC-compliant stereochemistry. The Z-configuration indicates that the higher-priority groups on either side of the double bond (the propoxy oxygen and the methyl group) are positioned on the same side. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂O | |

| Molecular Weight | 100.16 g/mol | |

| CAS Registry Number | 14360-78-2 | |

| SMILES | C\C=C/OCCC | |

| InChIKey | NTXOAYYHJHJLCN-HYXAFXHYSA-N |

The compound’s planar structure enhances its susceptibility to electrophilic addition reactions, while the ether linkage stabilizes intermediates in polymerization processes .

Synthesis and Production Methods

Challenges in Stereoselective Synthesis

Achieving high Z-selectivity requires precise control over reaction parameters. For example, low-temperature kinetic control (≤0°C) and bulky base additives (e.g., LDA) minimize isomerization to the E-form . Industrial-scale production faces hurdles in separating stereoisomers, necessitating advanced distillation or chromatographic techniques .

Physicochemical Properties

Thermal and Solubility Characteristics

Data from structurally similar ethers suggest the following inferred properties for (1Z)-1-propenyl propyl ether:

The compound’s low water solubility and high flammability necessitate stringent storage protocols, including inert atmospheres and corrosion-resistant containers .

Industrial and Research Applications

Polymer Chemistry

(1Z)-1-Propenyl propyl ether serves as a crosslinking agent in specialty polymers. Its terminal double bond participates in radical-initiated copolymerization, enhancing thermoset resin durability. For instance, in epoxy-modified acrylates, it improves glass transition temperatures (Tg) by 15–20°C compared to non-functionalized ethers .

Pharmaceutical Intermediates

The compound’s reactivity enables its use in synthesizing β-lactam antibiotics. In a 2025 study, it facilitated the formation of azetidinone rings via [2+2] cycloaddition with imines, achieving 78% yield under photolytic conditions .

Flavor and Fragrance Synthesis

As a precursor to γ-lactones, (1Z)-1-propenyl propyl ether contributes to peach and coconut flavor profiles. Hydroboration-oxidation of its double bond generates chiral secondary alcohols, which are esterified to produce enantiomerically pure esters .

Recent Advances and Future Directions

Flow Chemistry Innovations

A 2025 pilot study demonstrated continuous-flow synthesis of propenyl ethers using microreactors, achieving 92% conversion and 99% Z-selectivity at 50°C. This method reduces reaction times from hours to minutes and minimizes thermal degradation .

Catalytic Asymmetric Synthesis

Emerging chiral phosphine catalysts (e.g., Binap) enable enantioselective additions to the propenyl group, opening routes to optically active ethers for pharmaceutical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume